molecular formula C17H18N6O2S2 B12249499 4-{[5-(4-Methylpyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]sulfonyl}-2,1,3-benzothiadiazole

4-{[5-(4-Methylpyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]sulfonyl}-2,1,3-benzothiadiazole

Cat. No.: B12249499
M. Wt: 402.5 g/mol
InChI Key: YRVDIWYDDOZXIB-UHFFFAOYSA-N
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Description

4-{[5-(4-Methylpyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]sulfonyl}-2,1,3-benzothiadiazole is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound is characterized by its unique structure, which includes a benzothiadiazole core, a sulfonyl group, and a pyrimidine moiety. Its intricate structure allows for a variety of chemical interactions, making it a valuable subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[5-(4-Methylpyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]sulfonyl}-2,1,3-benzothiadiazole typically involves multiple steps, starting with the preparation of the benzothiadiazole coreThe reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-{[5-(4-Methylpyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]sulfonyl}-2,1,3-benzothiadiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and various organic solvents. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

4-{[5-(4-Methylpyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]sulfonyl}-2,1,3-benzothiadiazole has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-{[5-(4-Methylpyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]sulfonyl}-2,1,3-benzothiadiazole involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways. The exact mechanism may vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 4-{[5-(4-Methylpyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]sulfonyl}-2,1,3-benzothiadiazole include:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C17H18N6O2S2

Molecular Weight

402.5 g/mol

IUPAC Name

4-[[2-(4-methylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]sulfonyl]-2,1,3-benzothiadiazole

InChI

InChI=1S/C17H18N6O2S2/c1-11-5-6-18-17(19-11)22-7-12-9-23(10-13(12)8-22)27(24,25)15-4-2-3-14-16(15)21-26-20-14/h2-6,12-13H,7-10H2,1H3

InChI Key

YRVDIWYDDOZXIB-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1)N2CC3CN(CC3C2)S(=O)(=O)C4=CC=CC5=NSN=C54

Origin of Product

United States

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